2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile
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Overview
Description
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound with a complex structure that includes both aromatic and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile typically involves the condensation of 4-ethoxy-3-hydroxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions. The general reaction scheme is as follows:
4-ethoxy-3-hydroxybenzaldehyde+malononitrilepiperidinethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products
Oxidation: 2-[(4-ethoxy-3-oxophenyl)methylidene]propanedinitrile
Reduction: 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanediamine
Substitution: 2-[(4-substituted-3-hydroxyphenyl)methylidene]propanedinitrile
Scientific Research Applications
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl and nitrile groups are likely involved in these interactions, potentially forming hydrogen bonds or participating in nucleophilic attacks.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-ethoxy-4-hydroxyphenyl)methylidene]propanedinitrile
- 2-[(4-methoxy-3-hydroxyphenyl)methylidene]propanedinitrile
- 2-[(4-ethoxy-3-methoxyphenyl)methylidene]propanedinitrile
Uniqueness
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both ethoxy and hydroxyl groups on the aromatic ring provides a distinct set of chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-ethoxy-3-hydroxyphenyl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-16-12-4-3-9(6-11(12)15)5-10(7-13)8-14/h3-6,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPUEQEBZILLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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